

In-Depth Technical Guide: Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate

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Compound of Interest

Benzyl 4-

Compound Name: [methoxy(methyl)carbamoyl]piperidine-1-carboxylate

Cat. No.: B140995

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CAS Number: 148148-48-5

This technical guide provides a comprehensive overview of **Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate**, a key intermediate in synthetic and medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Data Presentation

The chemical identifiers and physicochemical properties of **Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate** are summarized in the tables below. It is important to note that while some data is experimentally derived, other values are based on computational predictions due to the limited availability of published experimental data for this specific intermediate.

Chemical Identifiers

Identifier	Value
CAS Number	148148-48-5 [1]
Molecular Formula	C ₁₆ H ₂₂ N ₂ O ₄ [1] [2]
Molecular Weight	306.36 g/mol [1]
IUPAC Name	Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate [3]
Synonyms	1-Cbz-N-methoxy-N-methyl-4-piperidinecarboxamide [4]
InChI	InChI=1S/C16H22N2O4/c1-17(21-2)15(19)14-8-10-18(11-9-14)16(20)22-12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3 [3]
InChIKey	XVSOLNIURSFPEU-UHFFFAOYSA-N [3]
SMILES	CN(C(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2)OC [3]

Physicochemical Properties

Property	Value	Source
Physical State	Not explicitly stated, likely an oil or low-melting solid	Inferred
Density	1.191 ± 0.06 g/cm ³	Predicted[4]
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Soluble in common organic solvents like DMF, DCM, and EtOAc	Inferred from synthetic procedures
Stability	Stable under normal conditions. Incompatible with strong oxidizing agents, strong acids, and bases.[1]	MSDS[1]

Predicted Mass Spectrometry Data

The following table presents the predicted mass-to-charge ratios (m/z) for various adducts of the title compound, as calculated by CCSbase.[3]

Adduct	m/z
[M+H] ⁺	307.16524
[M+Na] ⁺	329.14718
[M-H] ⁻	305.15068
[M+NH ₄] ⁺	324.19178
[M+K] ⁺	345.12112
[M+H-H ₂ O] ⁺	289.15522

Experimental Protocols

Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate is a Weinreb amide, a class of compounds renowned for their utility in the synthesis of ketones. The following protocols describe a plausible method for its synthesis and its subsequent use in a typical synthetic application.

Synthesis of Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate

This protocol is based on standard amide coupling reactions, analogous to the synthesis of similar Boc-protected Weinreb amides. The starting material is 1-[(Benzyl)carbonyl]piperidine-4-carboxylic acid.

Materials:

- 1-[(Benzyl)carbonyl]piperidine-4-carboxylic acid
- N,O-Dimethylhydroxylamine hydrochloride
- 1-Hydroxybenzotriazole (HOBr)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- 1N Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of 1-[(Benzyl)carbonyl]piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and HOBr (1.2 eq).
- Add TEA or DIPEA (2.5 eq) to the mixture and stir for 10 minutes at room temperature.
- Cool the reaction mixture to 0 °C in an ice bath.
- Add EDCI (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
- Allow the reaction to warm to room temperature and stir overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with water and extract with EtOAc (3x).
- Combine the organic layers and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel if necessary.

Application in Weinreb Ketone Synthesis

This protocol describes the reaction of **Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate** with a Grignard reagent to form a ketone, a key step in the synthesis of various pharmaceutical building blocks.

Materials:

- **Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate**
- Organometallic reagent (e.g., Phenylmagnesium bromide in THF)
- Anhydrous tetrahydrofuran (THF)
- Saturated ammonium chloride (NH₄Cl) solution

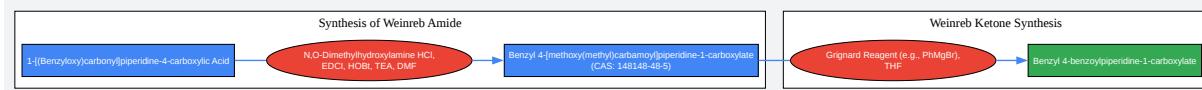
- Ethyl acetate (EtOAc)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve **Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate** (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) dropwise to the solution.
- Stir the reaction mixture at 0 °C for 1-2 hours, or until the reaction is complete as monitored by TLC.
- Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- Extract the aqueous layer with EtOAc (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
- Filter and concentrate the solution under reduced pressure to obtain the crude ketone product, Benzyl 4-benzoylpiperidine-1-carboxylate.
- Purify the product by column chromatography on silica gel.

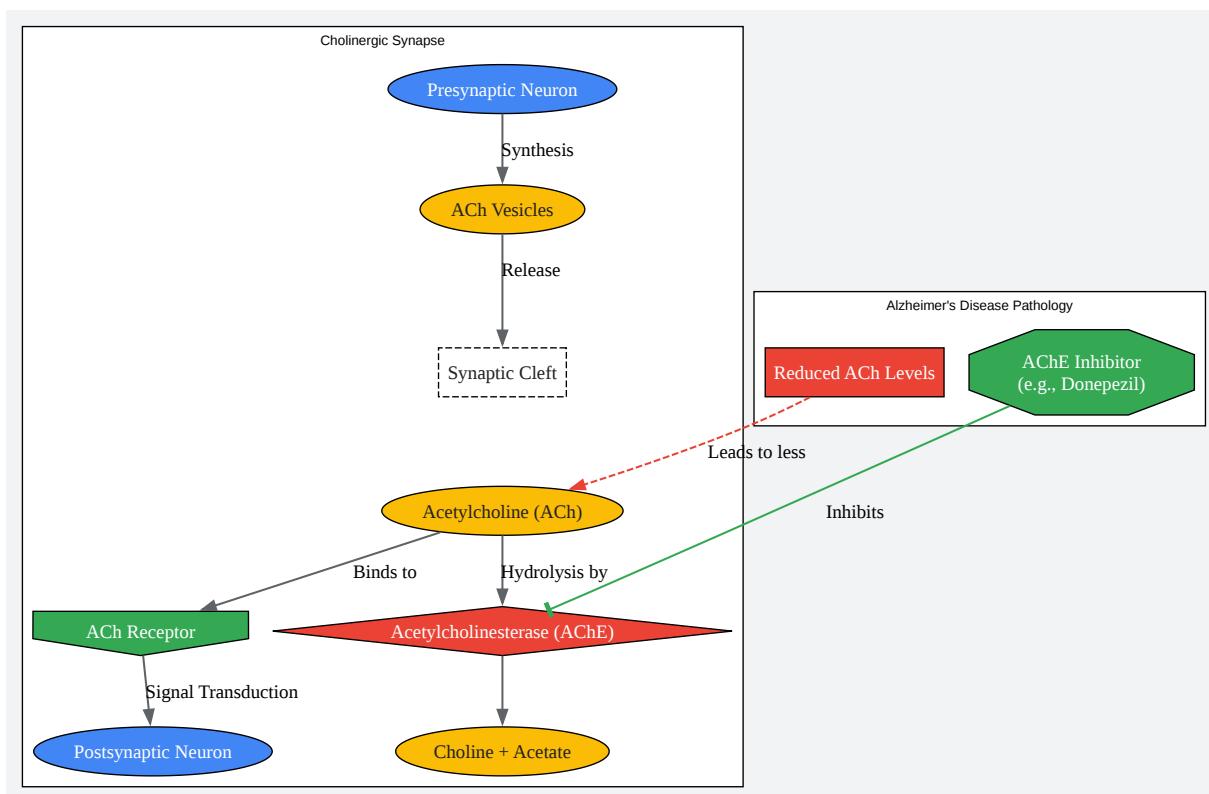
Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the synthetic workflow and a relevant biological pathway.



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Caption: Synthetic workflow for the preparation and application of the title compound.

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Caption: Cholinergic signaling pathway and the role of Acetylcholinesterase inhibitors.

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